3,3'-Dithiodipropionic acid
Overview
Description
Dithiodipropionic acid, also known as 3,3’-dithiodipropionic acid, is an organic compound with the molecular formula C6H10O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond. This compound is commonly used as a capping agent to introduce charge on the surface of gold nanoparticles .
Mechanism of Action
Target of Action
The primary target of 3,3’-Dithiodipropionic acid (DTPA) is the polysulfides present in the electrolyte of lithium-sulfur (Li-S) batteries . These polysulfides play a crucial role in the functioning of Li-S batteries, which are high-energy-density energy storage devices .
Mode of Action
DTPA, when used as an electrolyte additive in Li-S batteries, interacts quickly with the polysulfides scattered in the electrolyte . This interaction facilitates the conversion of long-chain polysulfides to Li2S2 and Li2S . By doing so, DTPA lessens the shuttle effect of long-chain polysulfides towards the anode, thereby improving the redox kinetics and the usage of active materials .
Biochemical Pathways
The degradation pathway of DTPA involves its reduction to 3-mercaptopropionate (3-MP), which is then dioxygenated to 3-sulfinopropionate (3SP) . After CoA ligation, the sulfino group is cleaved to form propionyl-CoA . This pathway is carried out by certain bacteria like Variovorax paradoxus and Advenella mimigardefordensis DPN7 .
Result of Action
The action of DTPA results in enhanced electrochemical performance of Li-S batteries . With the addition of DTPA, the capacities of these batteries increase to 1093.4 mA·h/g for the initial cycle and 714.8 mA·h/g after 250 cycles at 0.5 C (DTPA concentration is 1.5 wt.%) . Also, DTPA-containing batteries exhibit higher electrochemical stability, with a capacity retention rate of 57.5% relative to 0.1 C at 2 C .
Action Environment
The action of DTPA is influenced by environmental factors such as the presence of polysulfides in the electrolyte and the conditions within the Li-S batteries . The concentration of DTPA in the electrolyte also affects its efficacy . As for stability, DTPA is stored in a cool, dry, and well-ventilated place . It should be kept away from heat sources and oxidizing agents .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with polysulfides scattered in the electrolyte, facilitating the conversion of long-chain polysulfides . This interaction suggests that 3,3’-Dithiodipropionic acid may interact with enzymes, proteins, and other biomolecules involved in polysulfide metabolism.
Cellular Effects
It has been reported that the bacterium Variovorax paradoxus TBEA6 strain can use 3,3’-Dithiodipropionic acid as a single source of carbon and energy . This suggests that the compound may have significant effects on cellular metabolism and function in certain organisms.
Molecular Mechanism
The precise molecular mechanism of action of 3,3’-Dithiodipropionic acid remains elusive. It is hypothesized that the sulfur atoms within the compound function as electron-withdrawing groups, consequently leading to the formation of a resonance-stabilized carbanion—a negatively charged carbon-containing molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, 3,3’-Dithiodipropionic acid has been shown to enhance the electrochemical performance of lithium-sulfur batteries. The compound can quickly interact with the polysulfides scattered in the electrolyte, facilitating the conversion of long-chain polysulfides to Li2S2 and Li2S . This effect is observed over time, with capacities of 1093.4 mA·h/g for the initial cycle and 714.8 mA·h/g after 250 cycles at 0.5 C .
Metabolic Pathways
3,3’-Dithiodipropionic acid is involved in the metabolic pathway of the bacterium Variovorax paradoxus . This bacterium can use 3,3’-Dithiodipropionic acid as a single source of carbon and energy . The specific enzymes or cofactors that 3,3’-Dithiodipropionic acid interacts with in this metabolic pathway are not yet identified.
Transport and Distribution
It has been reported that the bacterium Variovorax paradoxus TBEA6 strain can transport 3,3’-Dithiodipropionic acid into its cells . The specific transporters or binding proteins that 3,3’-Dithiodipropionic acid interacts with are not yet identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiodipropionic acid can be synthesized through the oxidation of 3-mercaptopropionic acid. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous medium. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the disulfide bond .
Industrial Production Methods: In industrial settings, dithiodipropionic acid is produced through a similar oxidation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reactant concentrations to maximize yield and purity .
Types of Reactions:
Oxidation: Dithiodipropionic acid can undergo further oxidation to form sulfonic acids.
Reduction: The disulfide bond in dithiodipropionic acid can be reduced to form 3-mercaptopropionic acid.
Substitution: The carboxylic acid groups can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alcohols in the presence of acid catalysts.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: 3-mercaptopropionic acid.
Substitution: Esters of dithiodipropionic acid
Scientific Research Applications
Dithiodipropionic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,3’-Thiodipropionic acid: Similar structure but with a thioether linkage instead of a disulfide bond.
3-Mercaptopropionic acid: The reduced form of dithiodipropionic acid, containing thiol groups instead of a disulfide bond.
Uniqueness: Dithiodipropionic acid is unique due to its disulfide bond, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring reversible covalent bonding, such as in drug delivery systems and nanoparticle stabilization .
Properties
IUPAC Name |
3-(2-carboxyethyldisulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-5(8)1-3-11-12-4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLSOMLVSHPPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032998 | |
Record name | 3,3'-Dithiodipropionic acid | |
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Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Other Solid, Powder with a stench; [Alfa Aesar MSDS] | |
Record name | Propanoic acid, 3,3'-dithiobis- | |
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Record name | 3,3'-Dithiodipropionic acid | |
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CAS No. |
1119-62-6, 4775-93-3 | |
Record name | 3,3′-Dithiodipropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-62-6 | |
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Record name | 3,3'-Dithiodipropionic acid | |
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Record name | beta'-Dithiodilactic acid | |
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Record name | 3,3'-Dithiodipropionic acid | |
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Record name | Propanoic acid, 3,3'-dithiobis- | |
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Record name | 3,3'-Dithiodipropionic acid | |
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Record name | 3,3'-dithiobispropionic acid | |
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Record name | 3,3'-DITHIODIPROPIONIC ACID | |
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Retrosynthesis Analysis
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